3-Bromo-6-(piperazin-1-YL)pyridazine
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Overview
Description
3-Bromo-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromine atom at the third position and a piperazine ring at the sixth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(piperazin-1-yl)pyridazine typically involves the following steps:
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Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized through a variety of methods, including the reaction of hydrazines with 1,3-dicarbonyl compounds or their derivatives. For instance, a common method involves the cyclization of β,γ-unsaturated hydrazones in the presence of a copper catalyst .
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Piperazine Substitution: : The final step involves the substitution of the bromine atom with a piperazine ring. This can be accomplished through a nucleophilic substitution reaction, where the brominated pyridazine is reacted with piperazine in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as piperazine, amines, and thiols in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridazines, piperazine derivatives, and complex heterocyclic compounds.
Scientific Research Applications
3-Bromo-6-(piperazin-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biological interactions.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction . The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Similar in structure but with a chloro group instead of a piperazine ring.
3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine: Similar but with a methyl group on the piperazine ring.
Uniqueness
3-Bromo-6-(piperazin-1-yl)pyridazine is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
3-bromo-6-piperazin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMPQHJQRLZEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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